molecular formula C9H12ClNO2 B13039899 5-(1-Amino-2-hydroxypropyl)-2-chlorophenol

5-(1-Amino-2-hydroxypropyl)-2-chlorophenol

Cat. No.: B13039899
M. Wt: 201.65 g/mol
InChI Key: IDYGZWKQNDTMHS-UHFFFAOYSA-N
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Description

5-(1-Amino-2-hydroxypropyl)-2-chlorophenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Amino-2-hydroxypropyl)-2-chlorophenol typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Amino-2-hydroxypropyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(1-Amino-2-oxopropyl)-2-chlorophenol, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

5-(1-Amino-2-hydroxypropyl)-2-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(1-Amino-2-hydroxypropyl)-2-chlorophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially altering their activity. The chlorine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Amino-2-hydroxypropyl)-2-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.

    5-(1-Amino-2-hydroxypropyl)-2-bromophenol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

5-(1-Amino-2-hydroxypropyl)-2-chlorophenol is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

5-(1-amino-2-hydroxypropyl)-2-chlorophenol

InChI

InChI=1S/C9H12ClNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3

InChI Key

IDYGZWKQNDTMHS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)O)N)O

Origin of Product

United States

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